1-Methylamsacrine
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Overview
Description
1-Methylamsacrine, also known as MAM, is a synthetic compound that belongs to the class of acridine derivatives. It has gained significant attention in the scientific community due to its potential applications in cancer research. In
Mechanism Of Action
The exact mechanism of action of 1-Methylamsacrine is not fully understood. However, it has been proposed that it inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, 1-Methylamsacrine can lead to DNA damage and cell death.
Biochemical And Physiological Effects
1-Methylamsacrine has been shown to have several biochemical and physiological effects. It has been found to induce DNA damage and apoptosis in cancer cells. Moreover, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. Additionally, it has been found to have anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-Methylamsacrine in lab experiments is its ability to inhibit the growth of various cancer cell lines. Moreover, it has been shown to induce apoptosis in cancer cells, making it a potential chemotherapeutic agent. However, one of the limitations of using 1-Methylamsacrine is its toxicity. It has been found to be toxic to normal cells at high concentrations, which can limit its use in vivo.
Future Directions
There are several future directions for research on 1-Methylamsacrine. One direction is to further investigate its mechanism of action. Understanding how it inhibits the activity of topoisomerase II can provide insights into its potential use as a chemotherapeutic agent. Additionally, further studies can be conducted to determine the optimal dosage and administration of 1-Methylamsacrine to minimize its toxicity. Furthermore, studies can be conducted to investigate its potential use in combination with other chemotherapeutic agents to enhance its efficacy.
Synthesis Methods
The synthesis of 1-Methylamsacrine involves the reaction of 2,4-dimethylquinoline with 1,2,3,4-tetrahydroacridine in the presence of a catalyst. This reaction results in the formation of 1-Methylamsacrine, which is then purified using column chromatography. The purity of the compound is confirmed using nuclear magnetic resonance spectroscopy.
Scientific Research Applications
1-Methylamsacrine has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, it has been found to induce apoptosis, a process of programmed cell death, in cancer cells. These findings suggest that 1-Methylamsacrine has the potential to be used as a chemotherapeutic agent.
properties
CAS RN |
102941-25-3 |
---|---|
Product Name |
1-Methylamsacrine |
Molecular Formula |
C22H21N3O3S |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[3-methoxy-4-[(1-methylacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C22H21N3O3S/c1-14-7-6-10-19-21(14)22(16-8-4-5-9-17(16)23-19)24-18-12-11-15(13-20(18)28-2)25-29(3,26)27/h4-13,25H,1-3H3,(H,23,24) |
InChI Key |
XLHLDHWNJBUAON-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=NC3=CC=CC=C3C(=C12)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |
Canonical SMILES |
CC1=CC=CC2=NC3=CC=CC=C3C(=C12)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |
Other CAS RN |
102941-25-3 |
synonyms |
1-methylamsacrine |
Origin of Product |
United States |
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